molecular formula C15H13ClN2O B15141400 Pbrm1-BD2-IN-4

Pbrm1-BD2-IN-4

Cat. No.: B15141400
M. Wt: 272.73 g/mol
InChI Key: ZDFFMEAQARQRHC-UHFFFAOYSA-N
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Description

Pbrm1-BD2-IN-4 is a potent inhibitor of the second bromodomain of the polybromo-1 (PBRM1) protein. PBRM1 is a subunit of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, which plays a crucial role in regulating chromatin structure and gene expression. PBRM1 is known to be mutated in a significant percentage of clear cell renal cell carcinoma cases, making it a target of interest for cancer research .

Preparation Methods

The synthesis of Pbrm1-BD2-IN-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of functional group transformations to introduce the necessary substituents. The final step involves the coupling of the intermediate with a suitable amine to form the desired inhibitor .

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable purification techniques .

Chemical Reactions Analysis

Pbrm1-BD2-IN-4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used .

Scientific Research Applications

Pbrm1-BD2-IN-4 has several scientific research applications, including:

Mechanism of Action

Pbrm1-BD2-IN-4 exerts its effects by binding to the second bromodomain of the PBRM1 protein, thereby inhibiting its interaction with acetylated histone tails. This inhibition disrupts the chromatin remodeling activity of the PBAF complex, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the acetylation of histone H3 lysine 14 (H3K14ac) and the regulation of genes involved in cell growth, differentiation, and apoptosis .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

5-chloro-2-(2-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C15H13ClN2O/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19)

InChI Key

ZDFFMEAQARQRHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2NC3=C(C(=CC=C3)Cl)C(=O)N2

Origin of Product

United States

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